Euphorbetin

Übersicht

Beschreibung

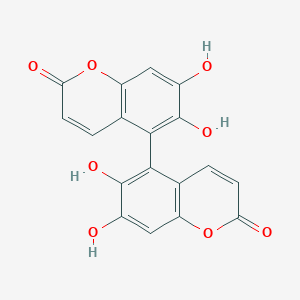

Euphorbetin is a naturally occurring polyphenolic compound found in the seeds of Euphorbia lathyris, commonly known as caper spurge. It is known for its significant antioxidant and antitumor activities. This compound has the chemical formula C18H10O8 and a molecular weight of 354.27 g/mol .

Wissenschaftliche Forschungsanwendungen

Euphorbetin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyphenolic dimerization reactions.

Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.

Medicine: Demonstrated significant antitumor activity against colon cancer and glioblastoma cell lines. It induces cell death through the overexpression of caspases and activation of autophagy.

Industry: Potential use in the development of bioactive compounds for pharmaceuticals and nutraceuticals.

Wirkmechanismus

Target of Action

Euphorbetin is a polyphenolic bioactive compound found in the seeds of Euphorbia lathyris It’s known that this compound exhibits anticoagulant activities , suggesting that it may interact with proteins involved in the coagulation cascade.

Mode of Action

It’s known that this compound exhibits anticoagulant activities Anticoagulants generally work by inhibiting the function of various proteins in the coagulation cascade, thereby preventing the formation of blood clots

Biochemical Pathways

Given its anticoagulant activity , it’s likely that this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot

Result of Action

This compound has been shown to exhibit antitumor activity against colon cancer cell lines (T84 and HCT-15) and glioblastoma multiforme cells . Its mechanism of action to induce cell death was mediated by the overexpression of caspases 9, 3, and 8, and by activation of autophagy . Additionally, a reduction in the migration capacity of colon cancer cells and a significant antiangiogenic effect on human umbilical vein endothelial cells were also demonstrated .

Biochemische Analyse

Biochemical Properties

Euphorbetin plays a significant role in biochemical reactions, particularly due to its anticoagulant activity. It interacts with several biomolecules, including enzymes and proteins involved in the coagulation cascade. This compound inhibits the activity of thrombin, a key enzyme in blood clot formation, by binding to its active site. This interaction prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . Additionally, this compound has been shown to interact with other proteins such as factor Xa, further contributing to its anticoagulant effects.

Cellular Effects

This compound influences various cellular processes, particularly in endothelial cells and platelets. In endothelial cells, this compound modulates cell signaling pathways involved in inflammation and coagulation. It downregulates the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing inflammation and preventing platelet aggregation . In platelets, this compound inhibits activation and aggregation by interfering with signaling pathways that lead to the release of granules and the formation of platelet plugs . These effects highlight the potential of this compound in managing thrombotic disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of thrombin and factor Xa, inhibiting their enzymatic activities. This binding is facilitated by the structural similarity of this compound to the natural substrates of these enzymes . Additionally, this compound influences gene expression by modulating transcription factors involved in the regulation of coagulation and inflammation. It downregulates the expression of genes encoding pro-coagulant and pro-inflammatory proteins, thereby exerting its anticoagulant and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions such as high temperatures and light exposure . Long-term studies have shown that this compound maintains its anticoagulant activity for several months when stored properly. Degradation products may form over time, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits thrombin and factor Xa, reducing clot formation without significant adverse effects . At higher doses, this compound can cause excessive anticoagulation, leading to bleeding complications. Threshold effects have been observed, where a minimal effective dose is required to achieve anticoagulation, and doses above this threshold increase the risk of adverse effects . These findings underscore the importance of dose optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its anticoagulant activity. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound also interacts with cofactors such as vitamin K, which plays a crucial role in the coagulation cascade. By inhibiting vitamin K-dependent enzymes, this compound disrupts the synthesis of clotting factors, further contributing to its anticoagulant effects . These interactions highlight the complex metabolic pathways through which this compound exerts its biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Euphorbetin can be synthesized through various methods, including the dimerization of phytophenols. One common synthetic route involves the radical-mediated coupling reaction of phytophenols in methanol, initiated by 2,2-diphenyl-1-picrylhydrazyl radical . This method allows for the formation of biphenolic structures, including this compound.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the seeds of Euphorbia lathyris. The seeds are defatted, and the remaining flour is subjected to ethanolic extraction. The extract is then purified using chromatographic techniques to isolate this compound along with other polyphenolic compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Euphorbetin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Ethers and esters of this compound.

Vergleich Mit ähnlichen Verbindungen

Euphorbetin is unique among polyphenolic compounds due to its specific dimeric structure. Similar compounds include:

Esculetin: Another polyphenolic compound with antioxidant properties.

Gaultherin: Known for its anti-inflammatory and analgesic effects.

Kaempferol-3-rutinoside: Exhibits antioxidant and anti-inflammatory activities.

This compound stands out due to its potent antitumor activity and its ability to induce apoptosis and autophagy in cancer cells .

Biologische Aktivität

Euphorbetin, a bioactive compound derived from various species of the Euphorbia genus, has garnered attention for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and anti-inflammatory effects, supported by relevant research findings and data tables.

Chemical Profile

This compound is categorized as a diterpenoid, a class of chemical compounds known for their diverse biological activities. It is primarily found in the latex and various parts of Euphorbia species such as Euphorbia lathyris and Euphorbia milii. The structural characteristics of this compound contribute to its interaction with various biological targets.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress, which is implicated in numerous diseases. Studies have demonstrated that this compound exhibits significant antioxidant activity:

- Total Phenolic Content (TPC) : The TPC of this compound-rich extracts from Euphorbia lathyris has been quantified, revealing a high level of phenolic compounds that correlate with antioxidant capacity.

- DPPH Scavenging Activity : In assays measuring DPPH radical scavenging activity, extracts containing this compound showed strong inhibition rates, indicating effective free radical neutralization.

| Sample | Total Phenolic Content (mg GAE/100g) | DPPH Scavenging Activity (%) |

|---|---|---|

| Euphorbia lathyris Testa | 290.46 ± 15.09 | 61.29 ± 0.29 |

| Euphorbia lathyris Root | 215.68 ± 3.10 | 50.00 ± 0.15 |

Anticancer Properties

Research has identified this compound's potential in cancer treatment through various mechanisms:

- Cell Viability and Apoptosis Induction : Studies on cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) have shown that this compound induces apoptosis and inhibits cell proliferation.

- Molecular Mechanisms : Molecular docking studies suggest that this compound interacts with key proteins involved in cell cycle regulation and apoptosis, such as cyclin-dependent kinases (CDK2) and caspases.

Case Study: Antitumor Effects

A notable study investigated the ethanolic extract of Euphorbia lathyris, which contains this compound, demonstrating significant cytotoxic effects against several cancer types:

- Lung Cancer : The extract showed a reduction in cell viability by up to 70% in lung adenocarcinoma cells.

- Breast Cancer : Inhibition of migration and invasion was observed in MCF-7 cells treated with the extract.

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties:

- Inflammatory Cytokine Modulation : Extracts containing this compound have been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Mechanistic Insights : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

Eigenschaften

IUPAC Name |

5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O8/c19-9-5-11-7(1-3-13(21)25-11)15(17(9)23)16-8-2-4-14(22)26-12(8)6-10(20)18(16)24/h1-6,19-20,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAPGDLENWJYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C(=C2)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Euphorbetin?

A1: this compound is a bicoumarin, a dimer of esculetin. [, ] Its molecular formula is C18H10O8 and its molecular weight is 354.28 g/mol. [, ] While specific spectroscopic data isn't detailed in the provided abstracts, typical characterization techniques for such compounds include 1H NMR, 13C NMR, and HRMS. []

Q2: What are the main metabolic pathways of this compound in Caco-2 cells?

A2: Research using LC/MS/MS analysis revealed that the primary metabolic pathway of this compound L1, a specific type of this compound, involves methylation followed by hydrolysis of the ester group. [] In contrast, other forms like this compound L2 and L8 primarily undergo ester hydrolysis as their main metabolic pathway. []

Q3: How is this compound synthesized?

A3: this compound can be synthesized through oxidative coupling of esculetin. [, ] One method involves using the complex dichlorobis(N,N-dimethylformamide)iron tetrachloroferrate(III) potassium hexacyanoferrate(III) in an aqueous solution. [] Another method uses manganese tris(acetylacetonate) in a pyridine/acetonitrile solution. []

Q4: What is the significance of phytophenol dimerization reactions, like the one forming this compound, in nature?

A4: Phytophenol dimerization reactions, often radical-mediated, are crucial in various biological processes, notably lignin biosynthesis. [] These reactions can be influenced by factors like the presence of specific radicals (e.g., 2,2-diphenyl-1-picrylhydrazyl) or enzymes (e.g., horseradish peroxidase). [] Understanding the underlying rules governing these reactions, such as the "meta-excluded" and "C-C bonding domination" rules, is key to predicting and explaining product formation in complex biological systems. []

Q5: Are there any known analytical methods to identify and quantify this compound?

A5: Yes, LC/MS/MS is a sensitive and rapid technique used to identify and quantify this compound and its metabolites in biological samples, such as Caco-2 cells. [] This method enables researchers to track the metabolic fate of this compound and gain insights into its pharmacokinetic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.